1-(4-bromophenyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of a bromophenyl group at the 1-position and a carboxylic acid group at the 2-position makes this compound unique and potentially useful in various chemical and biological applications.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole-bearing compounds, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds typically target specific enzymes or proteins within the pathogen, disrupting its life cycle and leading to its elimination.
Mode of Action
For instance, similar compounds have been shown to inhibit enzymes crucial to the life cycle of pathogens, thereby exerting their antileishmanial and antimalarial effects .
Biochemical Pathways
Related compounds have been shown to interfere with the metabolic pathways of pathogens, leading to their elimination
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, which can affect its distribution and excretion . The compound’s lipophilicity (Log Po/w) is estimated to be around 3.03, which can influence its absorption and distribution .
Result of Action
Related compounds have been shown to exert potent antileishmanial and antimalarial effects, likely through the inhibition of key enzymes or proteins within the pathogen .
Preparation Methods
The synthesis of 1-(4-bromophenyl)-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with pyrrole in the presence of an acid catalyst to form 1-(4-bromophenyl)pyrrole. This intermediate is then oxidized to introduce the carboxylic acid group at the 2-position. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions may produce various substituted pyrroles.
Scientific Research Applications
1-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
1-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.
1-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a methyl group instead of bromine.
Properties
IUPAC Name |
1-(4-bromophenyl)pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-8-3-5-9(6-4-8)13-7-1-2-10(13)11(14)15/h1-7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXSOWNHMJIIQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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